N-(2-cyanophenyl)naphthalene-1-carboxamide
Overview
Description
N-(2-cyanophenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a 2-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-cyanophenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthalene-1,4-dicarboxamide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of N-(2-aminophenyl)naphthalene-1-carboxamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarboxamide derivatives.
Reduction: N-(2-aminophenyl)naphthalene-1-carboxamide.
Substitution: Various substituted naphthalene-1-carboxamide derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with essential cellular processes. The compound may target bacterial enzymes or disrupt cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)naphthalene-1-carboxamide
- N-(3-methoxyphenyl)naphthalene-1-carboxamide
- N-(3-methylphenyl)naphthalene-1-carboxamide
- N-(4-methylphenyl)naphthalene-1-carboxamide
- N-(3-fluorophenyl)naphthalene-1-carboxamide
Uniqueness
N-(2-cyanophenyl)naphthalene-1-carboxamide stands out due to the presence of the nitrile group, which imparts unique reactivity and potential biological activity. This structural feature differentiates it from other naphthalene-1-carboxamide derivatives and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-cyanophenyl)naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c19-12-14-7-2-4-11-17(14)20-18(21)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYALAGPTLGUCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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